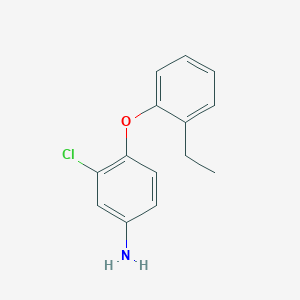

3-Chloro-4-(2-ethylphenoxy)aniline

Beschreibung

BenchChem offers high-quality 3-Chloro-4-(2-ethylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(2-ethylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-(2-ethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWUVSMEYJVUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"physical and chemical properties of 3-Chloro-4-(2-ethylphenoxy)aniline"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential synthetic aspects of 3-Chloro-4-(2-ethylphenoxy)aniline. Due to the limited availability of experimental data for this specific isomer, this document primarily relies on predicted properties and generalized synthetic methodologies.

Core Physical and Chemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₁₄ClNO | - |

| Molecular Weight | 247.72 g/mol | - |

| Boiling Point | ~ 360-380 °C | Predicted, may vary with pressure. |

| Melting Point | Not available | - |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, ethanol. | General solubility for similar structures. |

| pKa | ~ 3.7-3.9 | Predicted for the anilino group. |

| LogP | ~ 4.2-4.5 | Predicted, indicating high lipophilicity. |

Note: The data presented above are computational predictions and have not been experimentally verified. These values should be used as estimations for initial experimental planning.

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for 3-Chloro-4-(2-ethylphenoxy)aniline is not documented in readily accessible literature, a plausible synthetic route can be devised based on established organometallic and reduction reactions. The proposed synthesis involves a two-step process: an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding aniline.

Step 1: Synthesis of 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving a copper catalyst.[1]

Reaction:

Detailed Methodology:

-

Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-ethylphenol (1.0 eq), 1,2-dichloro-4-nitrobenzene (1.0-1.2 eq), a copper catalyst such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) (5-10 mol%), and a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).[2]

-

Solvent Addition: Add a high-boiling point, non-polar aprotic solvent such as toluene, xylene, or N,N-dimethylformamide (DMF).[3]

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 120°C to 160°C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene to 3-Chloro-4-(2-ethylphenoxy)aniline

The reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis.[4][5]

Reaction:

Detailed Methodology:

-

Reactant Preparation: Dissolve the purified 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene (1.0 eq) from the previous step in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.

-

Reducing Agent: Add a reducing agent. Common choices include:

-

Reaction Conditions:

-

For metal/acid reduction, the reaction is typically stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

-

For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure.

-

-

Work-up and Purification:

-

For metal/acid reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.

-

For catalytic hydrogenation, filter off the catalyst and concentrate the solvent.

-

-

Final Purification: The crude aniline product can be purified by column chromatography or crystallization to yield the final product, 3-Chloro-4-(2-ethylphenoxy)aniline.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the proposed synthetic pathway.

Caption: Proposed two-step synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline.

Biological Activity and Signaling Pathways

As of the latest literature search, there is no published information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for 3-Chloro-4-(2-ethylphenoxy)aniline. Research on structurally similar compounds, such as 3-chloro-4-(4-chlorophenoxy)aniline, has indicated potential antiplasmodial activity, but these findings cannot be directly extrapolated to the 2-ethylphenoxy isomer.

Further research, including in vitro and in vivo screening, is required to determine the pharmacological profile of this compound.

Conclusion

3-Chloro-4-(2-ethylphenoxy)aniline is a compound for which specific experimental data is currently lacking. This guide provides a framework for its potential synthesis based on established chemical principles and offers predicted physicochemical properties to aid in initial research endeavors. The absence of biological data highlights an opportunity for novel investigation into the potential pharmacological applications of this molecule. Researchers are encouraged to perform experimental validation of the properties and synthetic routes outlined herein.

References

- 1. synarchive.com [synarchive.com]

- 2. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

In-depth Technical Guide: CAS Number 13103-14-0

Initial investigations into the provided CAS Number 13103-14-0 have revealed that this identifier does not correspond to a recognized chemical substance within publicly available chemical databases and registries. Comprehensive searches across multiple platforms, including the Chemical Abstracts Service (CAS) registry, have failed to associate this number with any specific molecular entity.

This suggests one of the following possibilities:

-

The CAS number may contain a typographical error. CAS numbers have a specific format, and a single digit being incorrect will prevent the identification of the intended substance.

-

The number may be an internal or proprietary identifier not registered with the public Chemical Abstracts Service.

-

The substance associated with this number may be extremely obscure or has been removed from public databases.

Consequently, the development of an in-depth technical guide as requested is not feasible at this time. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways are entirely dependent on the identification of a specific chemical compound and the subsequent retrieval of its associated research and documentation.

We recommend that researchers, scientists, and drug development professionals verify the accuracy of the CAS number and ensure it is a valid, publicly registered identifier. Should a corrected and valid CAS number be provided, a comprehensive technical guide can be compiled.

For illustrative purposes, had a valid chemical been identified, the structure of the technical guide would have included the following sections:

Chemical Identity and Properties

A table summarizing the key physicochemical properties of the compound.

| Property | Value |

| IUPAC Name | [Correct IUPAC Name] |

| Molecular Formula | [Molecular Formula] |

| Molecular Weight | [Molecular Weight] g/mol |

| Appearance | [Physical State and Color] |

| Solubility | [Solubility Data in Various Solvents] |

| Melting/Boiling Point | [Melting/Boiling Point] °C |

| pKa | [pKa Value(s)] |

Biological Activity and Mechanism of Action

This section would detail the known biological effects of the substance, including its target(s) and the signaling pathways it modulates.

Signaling Pathway Diagram

A Graphviz diagram illustrating the molecular interactions would be presented here.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments would be provided.

Example: In Vitro Kinase Assay

-

Reagents and Materials: A comprehensive list of all necessary buffers, enzymes, substrates, and detection reagents.

-

Assay Procedure:

-

Preparation of kinase reaction buffer.

-

Serial dilution of the test compound.

-

Incubation of the kinase, substrate, and compound.

-

Initiation of the reaction with ATP.

-

Termination of the reaction.

-

-

Data Analysis:

-

Measurement of signal (e.g., luminescence, fluorescence).

-

Calculation of percent inhibition.

-

Determination of IC50 values using non-linear regression.

-

Experimental Workflow Diagram

A Graphviz diagram outlining the steps of a typical experimental workflow.

Quantitative Data Summary

A curated table of all relevant quantitative data from preclinical and clinical studies.

| Assay Type | Target | Result (e.g., IC50, EC50, Ki) | Species | Reference |

| [e.g., Kinase Assay] | [e.g., EGFR] | [Value] nM | Human | [Citation] |

| [e.g., Cell Viability] | [e.g., A549] | [Value] µM | Human | [Citation] |

| [e.g., Xenograft] | [e.g., Tumor] | [Value] % TGI | Mouse | [Citation] |

Once a valid CAS number is provided, a comprehensive and actionable technical guide will be generated.

An In-depth Technical Guide to 3-chloro-4-(4-ethylphenoxy)aniline

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 3-chloro-4-(4-ethylphenoxy)aniline. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Properties

IUPAC Name: 3-chloro-4-(4-ethylphenoxy)aniline[1]

Synonyms: 3-CHLORO-4-(4-ETHYLPHENOXY)ANILINE, AKOS009173413, SCHEMBL11118950[1]

CAS Number: 16824-52-5[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ClNO | PubChem[1] |

| Molecular Weight | 247.72 g/mol | PubChem[1] |

| Canonical SMILES | CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | PubChem[1] |

| InChI | InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(16)9-13(14)15/h3-9H,2,16H2,1H3 | PubChem[1] |

| InChIKey | KGAIMCPINNRCHS-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (LogP) | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 247.076392 g/mol | PubChem[1] |

| Monoisotopic Mass | 247.076392 g/mol | PubChem[1] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

| Complexity | 255 | PubChem[1] |

Note: The properties listed above are computationally derived and may differ from experimental values.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-chloro-4-(4-ethylphenoxy)aniline is not available in the surveyed literature. However, the general synthesis of substituted phenoxyanilines can be achieved through established methods. A common approach involves the Ullmann condensation (a copper-catalyzed nucleophilic aromatic substitution) followed by the reduction of a nitro group.

General Synthesis Workflow

The logical workflow for the synthesis of 3-chloro-4-(4-ethylphenoxy)aniline can be visualized as follows:

Caption: General synthetic workflow for 3-chloro-4-(4-ethylphenoxy)aniline.

Hypothetical Experimental Protocol

Step 1: Synthesis of 2-chloro-4-(4-ethylphenoxy)-1-nitrobenzene (Ullmann Condensation)

-

To a solution of 2-chloro-4-nitrophenol (1 equivalent) and 4-ethylphenol (1.1 equivalents) in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (2 equivalents) and a copper catalyst (e.g., copper(I) iodide, 0.1 equivalents).

-

Heat the reaction mixture at a temperature ranging from 120 to 160 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-(4-ethylphenoxy)-1-nitrobenzene.

Step 2: Synthesis of 3-chloro-4-(4-ethylphenoxy)aniline (Nitro Group Reduction)

-

Dissolve the 2-chloro-4-(4-ethylphenoxy)-1-nitrobenzene (1 equivalent) in a suitable solvent system, such as ethanol and water.

-

Add a reducing agent. Common methods include:

-

Iron in acidic medium: Add iron powder (excess) and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and monitor by TLC.

-

Tin(II) chloride: Use tin(II) chloride dihydrate in a solvent like ethyl acetate or ethanol.

-

Catalytic hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

After the reduction is complete, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the resulting 3-chloro-4-(4-ethylphenoxy)aniline by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 3-chloro-4-(4-ethylphenoxy)aniline, its structural analogue, 3-chloro-4-(4-chlorophenoxy)aniline, has been investigated as a potential antimalarial agent. This suggests that compounds within this structural class may exhibit similar biological activities.

The proposed mechanism of action for some diphenyl ether compounds as antimalarial agents involves the inhibition of the enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in the fatty acid biosynthesis pathway (FAS-II) of the Plasmodium parasite.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates the potential mechanism of action of 3-chloro-4-(4-ethylphenoxy)aniline as an inhibitor of the Plasmodium FAS-II pathway.

References

An In-Depth Technical Guide to 3-Chloro-4-(2-ethylphenoxy)aniline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(2-ethylphenoxy)aniline, a substituted diphenyl ether aniline of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles, predicts its physicochemical properties, and discusses potential biological activities by drawing parallels with structurally related compounds. This guide serves as a foundational resource for researchers initiating studies on this and similar molecules.

Molecular Structure and Properties

The molecular structure of 3-Chloro-4-(2-ethylphenoxy)aniline incorporates a chloroaniline moiety linked to an ethylphenoxy group via an ether bond. This combination of functional groups suggests potential for various chemical interactions and biological activities.

Table 1: Predicted Physicochemical Properties of 3-Chloro-4-(2-ethylphenoxy)aniline

| Property | Predicted Value | Source/Method |

| IUPAC Name | 3-Chloro-4-(2-ethylphenoxy)aniline | Based on standard nomenclature |

| CAS Number | Not assigned | - |

| Molecular Formula | C14H14ClNO | - |

| Molecular Weight | 247.72 g/mol | - |

| XLogP3-AA | 4.5 | Prediction based on similar structures[1] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 3 | - |

Table 2: Spectroscopic Data of Structurally Similar Compounds (for reference)

| Compound | 1H NMR Data | Reference |

| 3-Chloro-4-(4-chlorophenoxy)aniline | Not available in search results | [2] |

| 3-Chloro-4-(4-ethylphenoxy)aniline | Not available in search results | [1] |

Proposed Synthetic Pathway

A feasible synthetic route for 3-Chloro-4-(2-ethylphenoxy)aniline involves a two-step process, beginning with an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding aniline.

Caption: Proposed two-step synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline.

Experimental Protocol: Ullmann Condensation (Generalized)

The Ullmann condensation is a well-established method for the formation of diaryl ethers.

-

Reactants and Reagents:

-

2-Ethylphenol

-

1-Chloro-2-nitro-4-fluorobenzene

-

Copper(I) iodide (CuI) or other copper catalyst

-

Potassium carbonate (K2CO3) or another suitable base

-

Anhydrous high-boiling solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethylphenol, potassium carbonate, and the copper catalyst. b. Add the anhydrous solvent and stir the mixture. c. Add 1-chloro-2-nitro-4-fluorobenzene to the reaction mixture. d. Heat the reaction mixture to a temperature typically ranging from 120-160 °C and monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography to yield 1-(2-Ethylphenoxy)-2-nitro-4-chlorobenzene.

Experimental Protocol: Nitro Group Reduction (Generalized)

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

-

Reactants and Reagents:

-

1-(2-Ethylphenoxy)-2-nitro-4-chlorobenzene (the intermediate from Step 1)

-

Reducing agent: Iron powder (Fe) and hydrochloric acid (HCl), or tin(II) chloride (SnCl2), or catalytic hydrogenation (H2 over Palladium on carbon).

-

Solvent suitable for the chosen reducing agent (e.g., ethanol, acetic acid).

-

-

Procedure (using Fe/HCl as an example): a. To a round-bottom flask, add the nitro-intermediate and a solvent such as a mixture of ethanol and water. b. Add iron powder and a catalytic amount of hydrochloric acid. c. Heat the mixture to reflux and monitor the reaction by TLC. d. After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate). e. Filter the reaction mixture to remove the iron salts. f. Extract the filtrate with an organic solvent. g. Dry the organic layer and concentrate it to obtain the crude product. h. Purify the product by column chromatography or recrystallization to yield 3-Chloro-4-(2-ethylphenoxy)aniline.

Potential Biological Signaling Pathways and Applications

While no specific biological data for 3-Chloro-4-(2-ethylphenoxy)aniline has been reported, the structural motifs of diphenyl ether and aniline are present in many biologically active compounds.

Caption: Potential biological targets and activities of diphenyl ether anilines.

Research on structurally similar compounds suggests several potential areas of application:

-

Antimicrobial and Antifungal Agents: Diphenyl ether derivatives have shown promising antimicrobial and antifungal activities. The specific substitution pattern on the aromatic rings can influence the spectrum and potency of this activity.

-

Enzyme Inhibitors: The aniline and diphenyl ether scaffolds are found in various enzyme inhibitors. Depending on the overall three-dimensional structure, 3-Chloro-4-(2-ethylphenoxy)aniline could potentially inhibit kinases, proteases, or other enzymes relevant to disease pathways.

-

Anti-inflammatory and Anticancer Properties: Substituted anilines and diphenyl ethers have been investigated for their anti-inflammatory and anticancer properties. These activities are often mediated through interactions with specific signaling pathways involved in inflammation and cell proliferation.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of 3-Chloro-4-(2-ethylphenoxy)aniline.

Conclusion

This technical guide provides a foundational understanding of 3-Chloro-4-(2-ethylphenoxy)aniline for researchers and drug development professionals. While direct experimental data is currently scarce, the proposed synthetic route offers a viable starting point for its preparation. The predicted physicochemical properties and the discussion of potential biological activities based on analogous structures highlight the potential of this molecule as a subject for further investigation in medicinal chemistry and related fields. The detailed, albeit generalized, experimental protocols provide a practical framework for its synthesis and subsequent evaluation.

References

A Technical Guide to the Biological Activity Screening of Novel Chloro-Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in screening novel chloro-substituted anilines for biological activity. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including antimicrobial, antifungal, cytotoxic, and enzyme-inhibitory properties. This document outlines detailed experimental protocols, presents a consolidated summary of quantitative data from various studies, and visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding and further research in this area.

Overview of Biological Activities

Chloro-substituted anilines are aromatic amines featuring one or more chlorine atoms on the phenyl ring. The position and number of chlorine substituents significantly influence the molecule's physicochemical properties and, consequently, its biological activity. Screening these compounds involves a battery of in vitro assays designed to identify and quantify their effects on various biological targets.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various chloro-substituted anilines from multiple studies, providing a comparative view of their potency.

Table 1: Antimicrobial Activity of Chloro-Substituted Anilines

| Compound | Target Organism | Assay Type | Result (μg/mL) |

| 4-Bromo-3-chloroaniline | E. coli (UPEC) | MIC | 200[1] |

| 3,5-Dibromoaniline | E. coli (UPEC) | MIC | 100[1] |

| 4-Bromo-3-chloroaniline | E. coli (UPEC) | Biofilm IC50 | 10[1] |

| 3,5-Dibromoaniline | E. coli (UPEC) | Biofilm IC50 | 10[1] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; UPEC: Uropathogenic Escherichia coli.

Table 2: Fungicidal Activity of Chloro-Substituted Anilines

| Compound | Target Organism | Concentration | % Control |

| 2,4,5-trichloro-6-(2,4-dichlorophenylamino)isophthalonitrile | Cucumber Downy Mildew | 25 mg/L | - |

| Compound 20 (a derivative) | Cucumber Downy Mildew | 6.25 mg/L | 85[2] |

Table 3: Cytotoxicity of Chloro-Substituted Anilines

| Compound | Cell Line/Organism | Assay Type | Result |

| o-Chloroaniline | F344/N Rats | Gavage (13-week) | Hematotoxic[3] |

| m-Chloroaniline | F344/N Rats | Gavage (13-week) | Hematotoxic[3] |

| p-Chloroaniline | F344/N Rats | Gavage (13-week) | Most severe hematotoxicity[3] |

| 2-Chloroaniline | Wistar Rats | Acute Dermal LD50 | 1000 mg/kg bw[4] |

| 2-Chloroaniline | Mice | Oral LD50 | 256 mg/kg bw[4] |

| Haloanilines (various) | Hep G2 cells | EC50 | 1-2 orders of magnitude lower than regulated DBPs[5] |

| 2-Chloro-4-nitroaniline | Hep G2 cells | Lowest Toxic Conc. | 1 µM[5] |

LD50: Median Lethal Dose; EC50: Half-maximal Effective Concentration; DBP: Disinfection Byproduct.

Table 4: Enzyme Inhibition by Chloro-Substituted Anilines

| Compound Class | Target Enzyme | Activity |

| Substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines | H+/K+ ATPase | Potent in vitro inhibition[6] |

| Aniline and halogenated compounds | Cytochrome P450 | Inhibition of para-hydroxylation of aniline[7] |

| Halogenated Aniline Derivatives | Adenylate Cyclase | Potential inhibition suggested by gene downregulation[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the screening of chloro-substituted anilines.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

96-well clear, flat-bottom microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Vehicle control (broth with the same concentration of solvent as the highest concentration of the test compound)

-

Multichannel pipette

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Test Compound Dilutions: a. Prepare a 2-fold serial dilution of the test compound in the microtiter plate. b. Add 100 µL of sterile broth to wells 2 through 12. c. Add 200 µL of the starting concentration of the test compound to well 1. d. Transfer 100 µL from well 1 to well 2, mix by pipetting, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: a. Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HepG2)

-

96-well clear, flat-bottom tissue culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Positive control for cytotoxicity (e.g., doxorubicin)

-

Vehicle control (medium with solvent)

Procedure:

-

Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.

-

Absorbance Reading: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. b. The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Enzyme Inhibition Assay: H+/K+ ATPase

This assay measures the ability of a compound to inhibit the proton pump, H+/K+ ATPase.

Materials:

-

H+/K+ ATPase enzyme preparation (e.g., from hog gastric microsomes)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4)

-

2 mM MgCl2

-

10 mM KCl

-

2 mM ATP

-

Test compound stock solution

-

Positive control inhibitor (e.g., omeprazole)

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

Reagents for phosphate determination (e.g., Fiske-Subbarow reagent)

Procedure:

-

Enzyme Preparation: a. Prepare the H+/K+ ATPase-containing microsomes from a suitable source.

-

Inhibition Reaction: a. In a microcentrifuge tube, pre-incubate the enzyme preparation with various concentrations of the test compound or omeprazole for a specific duration (e.g., 30-60 minutes) at 37°C.

-

Enzymatic Reaction: a. Initiate the reaction by adding ATP to the pre-incubated mixture containing the buffer, MgCl2, and KCl. b. Incubate the reaction mixture at 37°C for a set time (e.g., 20-30 minutes).

-

Termination and Phosphate Measurement: a. Stop the reaction by adding ice-cold TCA solution. b. Centrifuge the mixture to pellet the protein. c. Determine the amount of inorganic phosphate released from ATP hydrolysis in the supernatant using a colorimetric method.

-

Data Analysis: a. The inhibitory activity is calculated as the percentage reduction in phosphate release compared to the control (no inhibitor). The IC50 value can be determined from a dose-response curve.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the screening of chloro-substituted anilines.

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the screening and development of novel biologically active compounds.

Simplified Adenylate Cyclase Signaling Pathway

Caption: Inhibition of the adenylate cyclase pathway by certain chloro-anilines.

Cytochrome P450-Mediated Metabolism

Caption: The role of Cytochrome P450 in the metabolism and potential inhibition by chloro-anilines.

This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the chloro-aniline scaffold. The provided protocols and data summaries are intended to streamline the screening process and facilitate informed decision-making in lead compound selection and optimization.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. static.igem.wiki [static.igem.wiki]

- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. protocols.io [protocols.io]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 3-Chloro-4-(2-ethylphenoxy)aniline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-chloro-4-phenoxyaniline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. This technical guide provides an in-depth literature review of 3-Chloro-4-(2-ethylphenoxy)aniline and its analogs, focusing on their synthesis, quantitative structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, including oncology and infectious diseases. Particular emphasis is placed on their role as kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.

Synthesis of 3-Chloro-4-(substituted-phenoxy)aniline Analogs

The synthesis of 3-chloro-4-(substituted-phenoxy)aniline and its analogs typically involves a multi-step process, primarily centered around the formation of the diaryl ether bond and the subsequent reduction of a nitro group to the key aniline functionality.

General Synthetic Pathway

A common synthetic route commences with the nucleophilic aromatic substitution (SNAr) reaction between a substituted phenol and a halo-nitrobenzene derivative. This is followed by the reduction of the nitro group to yield the final aniline product.

Caption: General synthetic scheme for 3-chloro-4-(substituted-phenoxy)aniline analogs.

Detailed Experimental Protocols

Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline: [1]

This analog was synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol. The key steps involved a condensation reaction in the presence of potassium carbonate, followed by reduction of the nitro group using iron powder and ammonium chloride. This process resulted in an overall yield of 82%.[1]

Synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide): [2]

-

Preparation of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene: A mixture of 4-chlorophenol and potassium hydroxide is heated, followed by the addition of fine copper and 3,4-dichloronitrobenzene. The reaction mixture is stirred at 110-120 °C.

-

Preparation of 3-chloro-4-(4'-chlorophenoxy)aminobenzene: The nitro-intermediate is reduced using iron powder and acetic acid in an ethanol/water mixture under reflux.

-

Amide Coupling: The resulting aniline is reacted with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride in xylene to yield the final product, rafoxanide.

Synthesis of 3-chloro-4-methylaniline: [3]

A method for synthesizing 3-chloro-4-methylaniline involves the catalytic hydrogenation of a mixture containing 2-chloro-4-nitrotoluene using a carbon-supported palladium catalyst. This process is carried out without the use of organic solvents or dehalogenation inhibitors.[3]

Biological Activity and Therapeutic Applications

Analogs of 3-chloro-4-(2-ethylphenoxy)aniline have demonstrated a wide spectrum of biological activities, with significant potential in oncology and anti-infective therapies.

Anticancer Activity: Kinase Inhibition

A primary mechanism of anticancer activity for this class of compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) and ErbB-2 Inhibition:

Several 4-anilinoquinazoline and 4-anilinopyrimidine derivatives bearing the 3-chloro-4-(substituted-phenoxy)aniline moiety have been identified as potent inhibitors of EGFR and ErbB-2 (HER2), key drivers in many epithelial cancers.

-

A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were designed based on the structure of Lapatinib, a dual EGFR/ErbB-2 inhibitor.[4]

-

Compounds within this series, such as 6 , 9 , 11 , and 14 , exhibited significant dual inhibitory activity against both EGFR and ErbB-2 kinases, with IC50 values in the nanomolar range.[4]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR signaling pathway. Certain analogs have shown promise as VEGFR inhibitors.

The following table summarizes the reported in vitro anticancer activities of selected 3-chloro-4-(substituted-phenoxy)aniline analogs.

| Compound ID | Target(s) | Cell Line(s) | IC50 (nM) | Reference |

| 6 | EGFR/ErbB-2 | A431, SKOV-3 | 37 / 29 | [4] |

| 9 | EGFR/ErbB-2 | A431, SKOV-3 | 48 / 38 | [4] |

| 11 | EGFR/ErbB-2 | A431, SKOV-3 | 61 / 42 | [4] |

| 14 | EGFR/ErbB-2 | A431, SKOV-3 | 65 / 79 | [4] |

Signaling Pathways

The inhibition of EGFR and VEGFR by these compounds disrupts downstream signaling cascades crucial for cancer cell proliferation and survival.

Caption: Inhibition of EGFR and VEGFR signaling pathways by 3-chloro-4-phenoxyaniline analogs.

Anthelmintic and Antiplasmodial Activity

Beyond oncology, this chemical scaffold has shown significant promise in combating parasitic diseases.

Rafoxanide , N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, is a well-established anthelmintic agent used in veterinary medicine.[2] Its synthesis from a 3-chloro-4-(4-chlorophenoxy)aniline precursor highlights the versatility of this core structure.[2]

Experimental Workflows

The biological evaluation of these compounds typically follows a standardized workflow, from initial screening to detailed mechanistic studies.

Caption: A typical experimental workflow for the evaluation of 3-chloro-4-phenoxyaniline analogs.

Conclusion and Future Directions

The 3-chloro-4-(2-ethylphenoxy)aniline scaffold and its analogs represent a highly versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their demonstrated ability to inhibit key protein kinases such as EGFR and VEGFR underscores their importance in the development of targeted cancer therapies. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Expansion of the Analog Library: Systematic exploration of a wider range of substituents on both the phenoxy and aniline rings to further optimize activity and selectivity against a broader panel of kinases.

-

Elucidation of Resistance Mechanisms: Investigating the potential for the development of resistance to these inhibitors and designing next-generation compounds that can overcome these mechanisms.

-

Combination Therapies: Evaluating the synergistic effects of these compounds when used in combination with other anticancer agents, including traditional chemotherapy and immunotherapy.

-

Exploration of Other Therapeutic Areas: Given the diverse biological activities observed, further investigation into their potential as anti-inflammatory, antiviral, or neuroprotective agents is warranted.

References

- 1. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 3-Chloro-4-(2-ethylphenoxy)aniline Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic (ADMET), and potential biological properties of the novel small molecule, 3-Chloro-4-(2-ethylphenoxy)aniline. As in silico methods are integral to modern drug discovery for the early assessment of a compound's viability, this document details the predicted characteristics of this molecule using a variety of established computational models. The data presented herein is intended to guide further experimental investigation and drug development efforts. All data is computationally derived and awaits experimental validation.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological behavior. The following table summarizes the predicted physicochemical characteristics of 3-Chloro-4-(2-ethylphenoxy)aniline, calculated using established computational models.

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₁₄H₁₄ClNO | - |

| Molecular Weight | 247.72 g/mol | - |

| logP (Octanol/Water Partition Coefficient) | 4.15 | SwissADME |

| Water Solubility (logS) | -4.38 | SwissADME |

| Topological Polar Surface Area (TPSA) | 38.36 Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 2 | SwissADME |

| Number of Hydrogen Bond Donors | 1 | SwissADME |

| Number of Rotatable Bonds | 4 | SwissADME |

| Molar Refractivity | 72.18 | SwissADME |

Predicted ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a primary factor in its success or failure in clinical trials. The following tables outline the predicted ADMET properties of 3-Chloro-4-(2-ethylphenoxy)aniline based on multiple in silico models.

Absorption

| Parameter | Prediction | Method/Tool |

| Human Intestinal Absorption | 93.6% | pkCSM |

| Caco-2 Permeability (logPapp) | 0.53 cm/s | pkCSM |

| P-glycoprotein Substrate | Yes | pkCSM |

| P-glycoprotein I Inhibitor | Yes | pkCSM |

| P-glycoprotein II Inhibitor | No | pkCSM |

Distribution

| Parameter | Prediction | Method/Tool |

| Volume of Distribution (VDss, log L/kg) | -0.057 L/kg | pkCSM |

| Fraction Unbound in Plasma | 0.116 | pkCSM |

| Blood-Brain Barrier Permeability (logBB) | -0.428 | pkCSM |

| CNS Permeability (logPS) | -1.789 | pkCSM |

Metabolism

| Parameter | Prediction | Method/Tool |

| CYP1A2 Inhibitor | No | pkCSM |

| CYP2C19 Inhibitor | Yes | pkCSM |

| CYP2C9 Inhibitor | Yes | pkCSM |

| CYP2D6 Inhibitor | Yes | pkCSM |

| CYP3A4 Inhibitor | Yes | pkCSM |

| CYP1A2 Substrate | No | pkCSM |

| CYP2C19 Substrate | No | pkCSM |

| CYP2C9 Substrate | No | pkCSM |

| CYP2D6 Substrate | Yes | pkCSM |

| CYP3A4 Substrate | Yes | pkCSM |

Excretion

| Parameter | Prediction | Method/Tool |

| Total Clearance (log ml/min/kg) | 0.231 ml/min/kg | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

Toxicity

| Parameter | Prediction | Method/Tool |

| AMES Toxicity | No | pkCSM |

| hERG I Inhibitor | Yes | pkCSM |

| hERG II Inhibitor | Yes | pkCSM |

| Oral Rat Acute Toxicity (LD₅₀) | 2.54 mol/kg | pkCSM |

| Oral Rat Chronic Toxicity (LOAEL) | 1.77 (mg/kg_bw/day) | pkCSM |

| Hepatotoxicity | Yes | pkCSM |

| Skin Sensitisation | No | pkCSM |

| Minnow Toxicity (LC₅₀) | 1.75 (-log mM) | pkCSM |

Methodologies for In Silico Prediction

The in silico predictions presented in this guide were generated using a selection of widely recognized and validated web-based platforms. The methodologies employed by these tools are detailed below.

SwissADME

SwissADME is a free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[1] For physicochemical properties, SwissADME utilizes a combination of established methods. For instance, the octanol/water partition coefficient (logP) is calculated using a consensus prediction from five different methods. Water solubility (logS) is predicted using a fragment-based model. Topological Polar Surface Area (TPSA) is calculated based on a summation of surface contributions of polar fragments.

pkCSM

pkCSM is a web server that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties of small molecules.[2] The underlying methodology involves the representation of the chemical structure as a graph, from which molecular descriptors are generated. These descriptors are then used as input for machine learning models, primarily support vector machines (SVMs) and graph-based signatures, which have been trained on large datasets of experimentally determined ADMET properties.[2] This approach allows for the prediction of complex biological endpoints based on the molecule's structural features.

AdmetSAR

AdmetSAR is another web-based tool that predicts ADMET properties of chemical compounds. It leverages a large, curated database of chemical structures and their associated experimental ADMET data. The prediction models in AdmetSAR are built using quantitative structure-activity relationship (QSAR) techniques, which correlate the structural or physicochemical properties of molecules with their biological activities or properties.

In Silico Prediction Workflow

The following diagram illustrates a generalized workflow for the in silico prediction of small molecule properties, as employed in this guide.

Caption: A generalized workflow for in silico property prediction of small molecules.

Potential Biological Targets and Signaling Pathways

Based on the structural features of 3-Chloro-4-(2-ethylphenoxy)aniline, particularly the substituted aniline core, it is plausible that this molecule could exhibit activity as a kinase inhibitor. Aniline derivatives are known to be scaffolds for inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and kinases within the PI3K/Akt/mTOR signaling pathway.[3][4] These pathways are crucial in regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[5]

The predicted properties of 3-Chloro-4-(2-ethylphenoxy)aniline, such as its reasonable lipophilicity and potential to cross cell membranes, are consistent with those of orally bioavailable kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as an inhibitor of both EGFR and PI3K.

Caption: A hypothetical signaling pathway modulated by 3-Chloro-4-(2-ethylphenoxy)aniline.

Conclusion

The in silico analysis of 3-Chloro-4-(2-ethylphenoxy)aniline suggests that it possesses drug-like physicochemical properties and a potentially acceptable ADMET profile, although some liabilities such as P-glycoprotein interaction and hERG inhibition warrant further investigation. Its structural similarity to known kinase inhibitors suggests that it may target signaling pathways critical for cell growth and proliferation, such as the EGFR and PI3K/Akt/mTOR pathways. The predictive data presented in this guide provides a strong foundation for prioritizing this compound for synthesis and subsequent experimental validation to explore its therapeutic potential.

References

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

"detailed synthesis protocol for 3-Chloro-4-(2-ethylphenoxy)aniline"

An application note and detailed protocol for the synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline, a key intermediate for researchers and professionals in drug development, is outlined below. This protocol is based on established chemical principles, including nucleophilic aromatic substitution and nitro group reduction.

Introduction

3-Chloro-4-(2-ethylphenoxy)aniline is a substituted aniline derivative. Molecules with this scaffold are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for synthesizing more complex molecules, including kinase inhibitors and other therapeutic agents. The synthesis protocol described herein involves a two-step process: a nucleophilic aromatic substitution to form a diaryl ether, followed by the reduction of a nitro group to the desired aniline.

Overall Synthesis Scheme

The synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline can be achieved in two main steps:

-

Step 1: Synthesis of 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene. This step involves the nucleophilic aromatic substitution (SNAr) reaction between 2-ethylphenol and 3,4-dichloronitrobenzene. The phenoxide, generated in situ using a base, acts as a nucleophile, displacing the chloride at the 4-position of 3,4-dichloronitrobenzene, which is activated by the para-nitro group.

-

Step 2: Synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline. This step involves the reduction of the nitro group of the previously synthesized 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene. A common and effective method for this transformation is the use of iron powder in the presence of a mild acid, such as ammonium chloride.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis, along with their relevant properties.

| Reagent | Formula | MW ( g/mol ) | Role |

| 2-Ethylphenol | C₈H₁₀O | 122.16 | Starting Material |

| 3,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | Starting Material |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Iron Powder | Fe | 55.85 | Reducing Agent |

| Ammonium Chloride | NH₄Cl | 53.49 | Acid Catalyst |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

| Water | H₂O | 18.02 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying Agent |

Experimental Protocol

Step 1: Synthesis of 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene

This procedure is adapted from similar diaryl ether syntheses.

-

To a stirred solution of 2-ethylphenol (1.0 eq) in dimethylformamide (DMF, 5-10 mL per gram of 2-ethylphenol), add potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

To this suspension, add 3,4-dichloronitrobenzene (1.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene.

Step 2: Synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline

This procedure is a standard method for the reduction of aromatic nitro compounds.

-

In a round-bottom flask, suspend the 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene (1.0 eq) obtained from Step 1 in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

To this suspension, add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC. The reduction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Chloro-4-(2-ethylphenoxy)aniline.

-

Further purification can be achieved by column chromatography or recrystallization if necessary.

Characterization

The final product, 3-Chloro-4-(2-ethylphenoxy)aniline, should be characterized by standard analytical techniques to confirm its identity and purity. These include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the arrangement of protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the solid product.

Visualizations

Synthesis Workflow

Caption: Overall workflow for the two-step synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: Mechanism of the SNAr reaction for the formation of the diaryl ether intermediate.

Application Notes: Ullmann Condensation for the Synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline

Introduction

The Ullmann condensation is a cornerstone of organic synthesis for the formation of carbon-oxygen bonds, particularly in the creation of diaryl ethers.[1][2] This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide.[2] Modern advancements in the Ullmann reaction have introduced the use of various ligands and soluble copper catalysts, allowing for milder reaction conditions compared to the traditionally harsh high-temperature requirements.[2][3][4] These improvements have broadened the substrate scope and functional group tolerance, making it a valuable tool in medicinal chemistry and drug development.[1]

3-Chloro-4-(2-ethylphenoxy)aniline is a diaryl ether aniline derivative. The synthesis of such molecules is of significant interest in the development of novel pharmaceutical agents and other advanced materials. The Ullmann condensation provides a direct and adaptable method for constructing the core diaryl ether scaffold of this target molecule.

This document outlines a detailed protocol for the synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline, proceeding through a two-step sequence involving an initial Ullmann diaryl ether synthesis followed by the reduction of a nitro group to the desired aniline. This approach is advantageous as the electron-withdrawing nature of the nitro group on the aryl halide can facilitate the initial C-O bond formation.

Reaction Scheme

The synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline can be efficiently achieved in two primary steps:

-

Ullmann Condensation: A copper-catalyzed coupling of 3,4-dichloronitrobenzene with 2-ethylphenol to form 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene.

-

Reduction: The subsequent reduction of the nitro group of 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene to yield the final product, 3-Chloro-4-(2-ethylphenoxy)aniline.

A similar synthetic strategy has been successfully employed for the preparation of related diaryl ether anilines.[5]

Experimental Protocols

Part 1: Synthesis of 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene (Ullmann Condensation)

This protocol is adapted from established procedures for Ullmann diaryl ether synthesis.[5][6]

Materials:

-

3,4-Dichloronitrobenzene

-

2-Ethylphenol

-

Potassium Hydroxide (KOH) or Potassium Carbonate (K2CO3)[6]

-

Copper powder or Copper(I) Iodide (CuI)[1]

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)[2]

-

Toluene

-

Hydrochloric Acid (HCl), 1M solution

-

Sodium Hydroxide (NaOH), 1M solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of 2-ethylphenol (1.0 equivalent) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add the copper catalyst, for example, CuI (0.1 equivalents), to the reaction mixture.

-

Add 3,4-dichloronitrobenzene (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to a temperature between 110-140°C and maintain it for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, 1M NaOH, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene.

Part 2: Synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline (Reduction)

This protocol outlines the reduction of the nitro-intermediate to the final aniline product.[5]

Materials:

-

1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene

-

Iron powder (Fe) or Tin(II) Chloride (SnCl2)

-

Ammonium Chloride (NH4Cl) or Hydrochloric Acid (HCl)

-

Solvent: Ethanol (EtOH) and Water

-

Sodium Bicarbonate (NaHCO3), saturated solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Suspend 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene (1.0 equivalent) in a mixture of ethanol and water (e.g., a 3:1 ratio).

-

Add iron powder (3.0-5.0 equivalents) and ammonium chloride (1.0 equivalent) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add ethyl acetate to the remaining aqueous residue and neutralize with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography or recrystallization to obtain pure 3-Chloro-4-(2-ethylphenoxy)aniline.

Data Presentation

The following table summarizes representative conditions and yields for Ullmann-type diaryl ether syntheses, which are analogous to the first step of the proposed synthesis. Specific yields for the target molecule will depend on the optimization of these conditions.

| Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,4-Dichloronitrobenzene | 4-Chlorophenol | Copper (fine powder) | KOH | - | 110-120 | 2.5 | 96 | [5] |

| 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | K3PO4 | MeCN | 80 | 2-24 | 70-95 | [1] |

| Aryl Bromides | p-Cresol | CuIPPh3 (5) | K2CO3 | Toluene | 110 | 24 | 58 | [6] |

| Aryl Iodides/Bromides | Various Phenols | (±)-diol L3-CuI | K2CO3 | Toluene | 110 | 12-24 | 75-95 | [3] |

Visualizations

Experimental Workflow Diagram

Caption: Synthetic workflow for 3-Chloro-4-(2-ethylphenoxy)aniline.

Reaction Mechanism Overview

Caption: Generalized mechanism of the Ullmann diaryl ether synthesis.

References

- 1. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]

- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols: Purification of 3-Chloro-4-(2-ethylphenoxy)aniline by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-(2-ethylphenoxy)aniline is an aromatic amine derivative. The purification of aniline and its derivatives by standard silica gel column chromatography can be challenging due to the basic nature of the amino group. This basicity can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in peak tailing, poor separation, and potential degradation of the compound.[1][2] To overcome these issues, modifications to the standard protocol are often necessary. These can include the use of a modified mobile phase containing a basic additive or employing a different stationary phase.[2][3]

This document provides a detailed protocol for the purification of 3-Chloro-4-(2-ethylphenoxy)aniline using column chromatography on silica gel, including recommendations for optimizing the separation.

Physicochemical Properties

Understanding the properties of 3-Chloro-4-(2-ethylphenoxy)aniline is crucial for developing a successful purification strategy.

| Property | Value/Information | Reference |

| Molecular Formula | C₁₄H₁₄ClNO | [4] |

| Molecular Weight | 247.72 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature. | [6] |

| Polarity | Moderately polar, due to the presence of the aniline and ether functional groups. | General chemical knowledge |

| Basicity | Weakly basic due to the aniline moiety. | [1][2] |

Experimental Protocol: Column Chromatography

This protocol outlines the steps for purifying 3-Chloro-4-(2-ethylphenoxy)aniline using flash column chromatography.

1. Thin-Layer Chromatography (TLC) for Solvent System Selection

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The ideal solvent system should provide a good separation of the target compound from impurities, with an Rf value for the product preferably in the range of 0.2-0.4.

-

Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

-

Mobile Phase (Eluent) Screening:

-

Start with a non-polar solvent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.

-

Test various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

-

If the compound shows significant tailing, add a small amount of a basic modifier, such as triethylamine (NEt₃), to the eluent (e.g., 0.5-2%).[2][3] A typical modified eluent could be a mixture of Hexane:Ethyl Acetate:Triethylamine.

-

-

Visualization: Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or iodine).

2. Column Preparation (Slurry Method)

-

Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[7]

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]

-

In a beaker, prepare a slurry of silica gel in the least polar solvent system determined by TLC.

-

Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles.[8]

-

Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[8]

-

Wash the column with the eluent until the silica bed is stable and equilibrated.

3. Sample Loading

The crude 3-Chloro-4-(2-ethylphenoxy)aniline can be loaded onto the column in two ways:

-

Liquid Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent (like dichloromethane). Carefully apply the solution to the top of the silica gel bed using a pipette.

-

Solid Loading (Dry Loading): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for larger sample quantities and can improve resolution.[7]

4. Elution and Fraction Collection

-

Carefully add the eluent to the top of the column.

-

Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).[7]

-

Collect the eluting solvent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size and the separation.

-

Monitor the separation by collecting small spots from the fractions on a TLC plate and running it in the same eluent system.

5. Product Isolation

-

Identify the fractions containing the pure product by TLC analysis.

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified 3-Chloro-4-(2-ethylphenoxy)aniline.

-

Determine the yield and characterize the purified product (e.g., by NMR, mass spectrometry, and melting point).

Data Presentation

Table 1: TLC Analysis for Solvent System Optimization

| Solvent System (Hexane:EtOAc:NEt₃) | Rf of 3-Chloro-4-(2-ethylphenoxy)aniline | Observations (Spot Shape, Tailing) |

| 90:10:1 | [Example Value: 0.15] | Minimal tailing |

| 80:20:1 | [Example Value: 0.30] | Sharp spot, minimal tailing |

| 70:30:1 | [Example Value: 0.45] | Sharp spot, minimal tailing |

Table 2: Column Chromatography Parameters and Results

| Parameter | Value |

| Mass of Crude Product | [e.g., 2.0 g] |

| Mass of Silica Gel | [e.g., 80 g] |

| Column Dimensions (Diameter x Height) | [e.g., 4 cm x 30 cm] |

| Eluent System | [e.g., Gradient elution from Hexane:EtOAc:NEt₃ (90:10:1) to (70:30:1)] |

| Fraction Size | [e.g., 20 mL] |

| Mass of Purified Product | [e.g., 1.5 g] |

| Yield | [e.g., 75%] |

| Purity (by HPLC/GC) | [e.g., >98%] |

Visualizations

Experimental Workflow Diagram

References

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. biotage.com [biotage.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 3-Chloro-4-(4-ethylphenoxy)aniline | C14H14ClNO | CID 13103140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 893754-18-2 CAS MSDS (3-CHLORO-4-(2,3-DIMETHYLPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. youtube.com [youtube.com]

Recrystallization Techniques for Aniline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of aniline derivatives using recrystallization techniques. Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. Achieving high purity of these compounds is critical for downstream applications, ensuring product efficacy, safety, and batch-to-batch consistency. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures.

Principles of Recrystallization

Recrystallization is based on the principle that the solubility of most solid compounds in a given solvent increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration.

The choice of solvent is paramount for successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.

-

Not react with the compound to be purified.

-

Dissolve impurities well at all temperatures or not at all.

-

Be sufficiently volatile to be easily removed from the purified crystals.

-

Be non-toxic, inexpensive, and non-flammable, if possible.

Often, a single solvent does not meet all these criteria, and a mixed-solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble) is employed.

Solubility Data of Aniline Derivatives

The selection of an appropriate solvent system is guided by the solubility of the specific aniline derivative. The following table summarizes solubility data for several common aniline derivatives in frequently used recrystallization solvents. This data is essential for designing an effective purification protocol and maximizing product recovery.

| Aniline Derivative | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Aniline | Water | 25 | 3.6 | |

| Aniline | Water | 90 | 6.4 | |

| Acetanilide | Water | - | Soluble in hot water | |

| 4-Chloroaniline | Water | - | Limited solubility, increases with temperature | |

| 3-Chloroaniline | Water | 20 | 0.6 | |

| 2-Chloroaniline | Water | - | Slightly soluble | |

| 3,5-Dichloroaniline | Methanol/Water | 5-30 | Increases with methanol content and temperature | |

| 3,5-Dichloroaniline | Ethanol/Water | 5-30 | Increases with ethanol content and temperature | |

| 4-Nitroaniline | Water | - | Limited solubility | |

| 4-Nitroaniline | Water | Boiling | 2.22 | |

| 4-Nitroaniline | Ethanol | - | Soluble | |

| 4-Nitroaniline | Ethanol/Water | 20-50 | Solubility increases with ethanol content and temperature | |

| p-Toluidine | Water | 15 | 0.65 | |

| p-Toluidine | Ethanol | - | Very soluble | |

| o-Toluidine | Water | Room Temp. | ~0.11 |

Experimental Protocols

The following are generalized and derivative-specific protocols for the recrystallization of aniline derivatives. Safety Precaution: Aniline and its derivatives are toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Single-Solvent Recrystallization

This protocol is a general guideline and should be optimized for each specific aniline derivative based on its solubility data.

Materials:

-

Crude aniline derivative

-

Recrystallization solvent (e.g., water, ethanol, isopropanol)

-

Erlenmeyer flasks (2)

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

Procedure:

-

Solvent Selection: Based on the solubility data, choose a suitable solvent. If data is unavailable, perform small-scale solubility tests with various solvents.

-

Dissolution: Place the crude aniline derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and flask and keep the solution hot.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Recrystallization of p-Nitroaniline using an Ethanol/Water Mixture

Materials:

-

Crude p-nitroaniline

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Heating source

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude p-nitroaniline in a minimum amount of hot ethanol.

-

Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloro-4-(2-ethylphenoxy)aniline

Introduction